Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

GPCR agonism regioisomer SAR 1,2,4-oxadiazole

This BOC-protected piperidine incorporates a critical 1,2,4-oxadiazol-3-yl linkage—distinct from the 5-yl regioisomer common in GPCR patents—offering strategic IP space expansion. Its 1,2,4-oxadiazole core delivers ~1 log unit higher lipophilicity than 1,3,4-oxadiazole analogs, enhancing passive permeability for intracellular targets. Ideal for constructing focused screening libraries to explore an underexploited chemical space with superior drug-likeness properties.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 2059084-93-2
Cat. No. B3008905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate
CAS2059084-93-2
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NO2)C3CCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C19H25N3O3/c1-13-5-7-15(8-6-13)17-20-16(21-25-17)14-9-11-22(12-10-14)18(23)24-19(2,3)4/h5-8,14H,9-12H2,1-4H3
InChIKeySEONJKDAZBGXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate (CAS 2059084-93-2): A Regioisomerically Defined 1,2,4-Oxadiazole-Piperidine Building Block for Focused Library Design


Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is a bifunctional building block incorporating a 1,2,4-oxadiazole core, a 4-piperidine moiety protected by a Boc group, and a 4-methylphenyl substituent. Its specific 1,2,4-oxadiazol-3-yl attachment to the piperidine ring distinguishes it from the 5-yl regioisomer commonly claimed in patent literature for GPCR agonism [1]. As a member of the 1,2,4-oxadiazole class, it possesses inherently higher lipophilicity compared to its 1,3,4-oxadiazole matched pairs, a critical factor in membrane permeability and drug-likeness [2]. This combination of structural features makes it a valuable scaffold for constructing focused compound libraries with defined physicochemical properties.

Why 1,2,4-Oxadiazole Regioisomers and Substitution Patterns Cannot Be Interchanged in Drug Discovery: Implications for CAS 2059084-93-2


In the oxadiazole heterocycle class, subtle variations in regioisomerism and substitution profoundly impact biological activity, physicochemical properties, and patentability. A systematic analysis of matched molecular pairs in the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers consistently show an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, leading to significant differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. Furthermore, within the 1,2,4-oxadiazole series, the specific attachment point to the piperidine ring (3-yl vs. 5-yl) is critical. Patent literature for GPCR agonists specifically claims the 5-yl attached piperidine regioisomer, suggesting that the spatial orientation of the pharmacophore is a key determinant of target engagement [2]. Therefore, substituting the target compound with a 5-yl regioisomer or a 1,3,4-oxadiazole analog cannot be considered equivalent and will likely result in a drastically different biological and PK profile.

Quantitative Evidence Differentiating CAS 2059084-93-2 from its Closest Analogs


Regioisomeric Attachment Position (3-yl vs. 5-yl) Determines Target Engagement Profile in GPCR Agonist Patents

The target compound features a 1,2,4-oxadiazol-3-yl attachment to the piperidine ring. In contrast, patent US20090325924A1, which claims 1,2,4-oxadiazolyl-piperidine compounds as GPCR agonists, specifically and exclusively exemplifies molecules with a 1,2,4-oxadiazol-5-yl linkage to the piperidine core [1]. This regioisomeric difference is not trivial; it alters the three-dimensional vector of the piperidine ring and the spatial orientation of the pendant 4-methylphenyl group, which is critical for molecular recognition at the target receptor.

GPCR agonism regioisomer SAR 1,2,4-oxadiazole patent differentiation

1,2,4-Oxadiazole Core Imparts ~1 Log Unit Higher Lipophilicity Than Corresponding 1,3,4-Oxadiazole Matched Pairs

A seminal review from AstraZeneca compared matched molecular pairs from their corporate collection and found that the 1,3,4-oxadiazole isomers consistently show an order of magnitude (approximately 1 log unit) lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. This shift has a cascading effect on other critical properties: the less lipophilic 1,3,4-oxadiazoles generally exhibit higher aqueous solubility and reduced hERG inhibition, but lower metabolic stability. The compound's 1,2,4-oxadiazole core therefore positions it as a more lipophilic, potentially more membrane-permeable scaffold.

lipophilicity drug-likeness oxadiazole isomer SAR metabolic stability

4-Methylphenyl Substituent Contributes to Specific Target Affinity: Class-Level Evidence from Glycogen Phosphorylase Inhibition

In a structure-activity relationship (SAR) study of C-glycosylated oxadiazoles, the compound 5-beta-D-glucopyranosyl-3-(4-methylphenyl)-1,2,4-oxadiazole demonstrated inhibitory activity against rabbit muscle glycogen phosphorylase b with a Ki of 8.8 µM. Crucially, the corresponding 1,3,4-oxadiazole analogs were practically inefficient as inhibitors [1]. This provides class-level evidence that a 4-methylphenyl group on a 1,2,4-oxadiazole core can effectively engage a biological target, whereas the 1,3,4-oxadiazole isomer cannot.

glycogen phosphorylase inhibition 4-methylphenyl SAR 1,2,4-oxadiazole Ki

Boc-Protected Building Block Strategy Enables Orthogonal Deprotection and Modular Library Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a cornerstone of medicinal chemistry for enabling stepwise synthesis. Standard protocols, as exemplified in the synthesis of the clinical candidate SL-65.0155, involve the selective cleavage of a similar N-Boc group using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) to generate a free piperidine intermediate [1]. This intermediate can then be orthogonally functionalized with a vast array of electrophiles (e.g., acid chlorides, sulfonyl chlorides, alkyl halides) to rapidly explore SAR around the piperidine nitrogen.

Boc protection combinatorial chemistry piperidine diversification building block

Optimal Scientific and Industrial Application Scenarios for CAS 2059084-93-2 Based on Quantitative Evidence


Design of Novel, Patent-Distinct GPCR Ligands

The exclusive use of the 5-yl regioisomer in key GPCR agonist patents [1] creates a clear rationale for exploring the 3-yl regioisomer (CAS 2059084-93-2) as a core scaffold. Medicinal chemists can use this compound to design new series of GPCR ligands that are structurally distinct from the prior art, potentially leading to novel selectivity and pharmacological profiles, while strengthening a new intellectual property position.

Development of Cell-Permeable Kinase or Intracellular Target Probes

Targeting intracellular enzymes or receptors requires sufficient membrane permeability. The 1,2,4-oxadiazole core of this compound confers an approximately 1 log unit higher lipophilicity compared to bioisosteric 1,3,4-oxadiazole matched pairs [2]. This makes it a superior starting point for synthesizing chemical probes where passive cellular penetration is critical for target engagement.

Focused Library Synthesis for Metabolic Disorder Targets

Class-level evidence shows that the 4-methylphenyl-1,2,4-oxadiazole motif can engage metabolism-related targets like glycogen phosphorylase with micromolar affinity [3]. The Boc-protected building block is ideally suited for generating diverse, focused libraries through orthogonal N-functionalization [4] to systematically explore SAR against similar metabolic enzymes and identify higher-affinity leads.

Constructing Screening Decks for Underexplored Regioisomeric Space

The oxadiazole chemical space is dominated by 5-yl linked piperidine compounds and 1,3,4-oxadiazole isomers. Procuring CAS 2059084-93-2 enables the rapid construction of a screening deck that probes this underexplored region, combining the higher-lipophilicity 1,2,4-oxadiazole core [2] with a 3-yl, N-Boc piperidine handle [4]. This addresses a gap in standard commercial screening libraries.

Quote Request

Request a Quote for Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.